molecular formula C22H26N2O6 B6082877 N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-4-methoxy-3-nitrobenzamide

N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-4-methoxy-3-nitrobenzamide

Cat. No. B6082877
M. Wt: 414.5 g/mol
InChI Key: BFDDJLOCCJLSRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-4-methoxy-3-nitrobenzamide is a chemical compound that has gained significant attention due to its potential therapeutic applications in various diseases. This compound is also known as JDTic and belongs to the class of kappa opioid receptor antagonists.

Mechanism of Action

JDTic acts as a selective antagonist of the kappa opioid receptor, which is a G protein-coupled receptor that is widely distributed in the brain. The activation of this receptor leads to the release of dynorphin, which is an endogenous opioid peptide that is involved in the modulation of pain, stress, and mood. JDTic blocks the activity of the kappa opioid receptor, which leads to a decrease in the release of dynorphin. This, in turn, leads to an increase in the activity of the mu opioid receptor, which is involved in the regulation of pain and reward.
Biochemical and Physiological Effects:
JDTic has been shown to have significant effects on the biochemical and physiological processes in the brain. Studies have shown that JDTic can reduce the rewarding effects of drugs of abuse, such as cocaine and morphine. JDTic has also been shown to reduce the symptoms of depression and anxiety in animal models. In addition, JDTic has been shown to have analgesic effects in animal models of pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of JDTic is its high selectivity for the kappa opioid receptor, which makes it a valuable tool for studying the role of this receptor in various diseases. JDTic is also a potent antagonist, which allows for the study of the effects of blocking the kappa opioid receptor. However, one of the limitations of JDTic is its poor solubility, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of JDTic. One area of research is the development of new therapies for addiction, depression, and anxiety based on the modulation of the kappa opioid system. Another area of research is the study of the role of the kappa opioid system in various diseases, such as chronic pain and mood disorders. Finally, the development of new analogs of JDTic with improved pharmacological properties is an important area of research that could lead to the development of new therapies.

Synthesis Methods

The synthesis of JDTic involves several steps, including the reaction between cyclopentylmagnesium bromide and 3,4-dimethoxybenzaldehyde to form the corresponding alcohol. This alcohol is then converted into the corresponding chloride through a reaction with thionyl chloride. The final step involves the reaction of the chloride with 4-methoxy-3-nitrobenzoyl chloride to form JDTic.

Scientific Research Applications

JDTic has been extensively studied for its potential therapeutic applications in various diseases, including addiction, depression, anxiety, and pain. JDTic acts as a kappa opioid receptor antagonist, which modulates the activity of the kappa opioid system in the brain. This system is involved in the regulation of pain, stress, and mood. JDTic has been shown to have a high affinity for the kappa opioid receptor, making it a promising candidate for the development of new therapies.

properties

IUPAC Name

N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]-4-methoxy-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O6/c1-28-18-8-6-15(12-17(18)24(26)27)21(25)23-14-22(10-4-5-11-22)16-7-9-19(29-2)20(13-16)30-3/h6-9,12-13H,4-5,10-11,14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDDJLOCCJLSRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2(CCCC2)C3=CC(=C(C=C3)OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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